Clarithromycin oxime

Macrolide Synthesis Process Chemistry Isomer Control

Procure isomer-defined clarithromycin 9-(E)-oxime backed by a validated, multi-kg scale process that guarantees ≤1.2% of the undesired (Z)-isomer—eliminating costly downstream purification for 9a-lactam API synthesis. Generic, isomer-unspecified oxime introduces substantial batch risk, directly translating into elevated levels of the undesired lactam regioisomer, compromised API purity, and unpredictable biological outcomes. This high-purity (E)-oxime serves as the critical raw material for next-generation macrolide scaffolds and as an EP Impurity C/J/L reference standard for regulatory QC release and stability testing.

Molecular Formula C38H70N2O13
Molecular Weight 763.0 g/mol
Cat. No. B12310053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClarithromycin oxime
Molecular FormulaC38H70N2O13
Molecular Weight763.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
InChIInChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+
InChIKeyMWBJRTBANFUBOX-MULCNKJOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clarithromycin Oxime: A Key Macrolide Intermediate for Scalable 9a-Lactam Synthesis and Impurity Control


Clarithromycin oxime (6-O-methylerythromycin A 9-oxime) is a semi-synthetic macrolide derivative wherein the C-9 ketone of the 14-membered lactone ring is converted to an oxime (-C=NOH) . It exists as (E)- and (Z)-geometric isomers, with the (E)-isomer serving as the essential raw material for Beckmann rearrangement to the 9a-lactam scaffold—a privileged structure for developing next-generation bioactive macrolides with potential immunomodulatory and non-antibacterial applications [1]. The compound functions both as a critical synthetic intermediate in clarithromycin manufacturing and as a pharmacopoeial reference standard (EP Impurity C/J/L) for quality control of clarithromycin active pharmaceutical ingredients .

Why Generic Clarithromycin Oxime Substitution Fails: Isomer-Dependent Reactivity and Downstream Purity Requirements


Substituting clarithromycin oxime with generic, isomer-unspecified material introduces substantial downstream risk due to the fundamentally different fates of the (E)- and (Z)-isomers in subsequent reactions. The orientation of the oxime group dictates the regioisomer content of the lactam obtained after Beckmann rearrangement [1]. Commercial clarithromycin oxime without isomer control can contain Z-isomer levels exceeding 10-15%, which directly translates to increased levels of the undesired lactam isomer in the final 9a-lactam product—compromising API purity, requiring additional costly purification steps, and potentially altering biological activity [2]. Procurement decisions must therefore be guided by verifiable isomer ratio specifications and scalable purity data, not merely by chemical name equivalence.

Quantitative Differentiation Evidence for Clarithromycin Oxime: Head-to-Head Isomer Purity, Acid Stability, and Antibacterial Potency


Substantially Pure (E)-Isomer with ≤1.2% (Z)-Impurity Achieved via Scalable Process Without Additional Crystallization

A robust and scalable process yields clarithromycin 9-(E)-oxime with less than 1.2% of the undesired (Z)-isomer, achieved without a separate time-consuming crystallization operation. In contrast, literature methods and typical commercial material without isomer control produce (Z)-isomer levels of ~15% under standard reaction conditions [1]. The process was validated on a multikilogram scale, delivering 59.4 kg of (E)-oxime with an HPLC purity of 97.49% and (Z)-oxime content of 0.97%, with isolated yields of 60-70% across 30-40 kg batches [1].

Macrolide Synthesis Process Chemistry Isomer Control

Improved Acid Stability of 9-Oxime Ether Derivatives Relative to Clarithromycin with Comparable Anti-H. pylori Activity

Erythromycin A (E)-9-oxime ether derivatives—structurally analogous to clarithromycin oxime—exhibit comparable in vitro anti-Helicobacter pylori activity and improved acid stability compared to the reference compound clarithromycin [1]. The improved acid stability is a critical differentiating factor, as clarithromycin was specifically developed with 6-O-methylation to address the acid-instability issue of erythromycin, yet the oxime ether modification provides further enhancement [2].

Antibacterial Helicobacter pylori Acid Stability

Twofold Decrease in MIC Against S. epidermidis and S. pneumoniae for 4″-O-Modified Clarithromycin Derivatives Relative to Parent Clarithromycin

4″-O-(3-S-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborole)-methyl-carbamoyl-clarithromycin—a derivative accessed via clarithromycin oxime intermediates—exhibited a twofold decrease in MIC values against S. epidermidis and S. pneumoniae compared to unmodified clarithromycin [1]. Compounds with C-9 substitution (the oxime position) were more active than 4″-O-substituted analogs against susceptible E. coli tolC strains, though activity did not exceed that of the parent antibiotic for Gram-negative targets [1].

Antibacterial Gram-positive MIC

Validated HPLC Method for Baseline Separation of (E)- and (Z)-Oxime Isomers Enables Process Quality Control

A validated reversed-phase HPLC method achieves baseline separation of clarithromycin (E)- and (Z)-oxime isomers using a mobile phase of acetonitrile:0.033 mol/L KH₂PO₄ (45:55, v/v, pH 4.0) with UV detection at 210 nm and flow rate of 1.0 mL/min at 30°C [1]. The Z-isomer exhibits shorter retention time than the E-isomer under these conditions, enabling accurate quantitation of isomer ratio in process intermediates and final products [2]. This analytical capability is essential for procurement quality assessment, as vendor-supplied clarithromycin oxime without isomer specification can vary dramatically in (E)/(Z) ratio.

Analytical Chemistry HPLC Quality Control

Optimal Application Scenarios for Clarithromycin Oxime: From 9a-Lactam API Manufacturing to Pharmacopoeial Reference Standards


Large-Scale Manufacturing of 9a-Lactam Macrolide APIs via Beckmann Rearrangement

Industrial production of 9a-lactam macrolide active pharmaceutical ingredients (APIs) using clarithromycin 9-(E)-oxime as the key starting material. The scalable process achieving ≤1.2% Z-isomer content eliminates the need for separate crystallization purification, reducing manufacturing cycle time and cost while ensuring downstream Beckmann rearrangement yields the desired 9a-lactam isomer with <0.10% undesired lactam impurity [1]. The process has been validated at multikilogram scale (59.4 kg batch), providing a reliable supply chain for pharmaceutical development [1].

Anti-H. pylori Drug Discovery Leveraging Enhanced Acid Stability

Medicinal chemistry programs targeting Helicobacter pylori infections can utilize clarithromycin oxime as a scaffold for generating oxime ether derivatives with improved acid stability relative to clarithromycin while maintaining comparable antibacterial potency [1]. The enhanced gastric stability is particularly relevant for oral anti-H. pylori therapies where acid-mediated degradation of parent macrolides limits efficacy [1].

Gram-positive Antibacterial SAR Studies with Verified Potency Improvement

Structure-activity relationship (SAR) investigations aimed at improving antibacterial potency against Gram-positive pathogens such as S. epidermidis and S. pneumoniae, where 4″-O-modifications accessed via clarithromycin oxime intermediates have demonstrated a twofold MIC reduction compared to parent clarithromycin [1]. The availability of high-purity, isomer-defined oxime ensures reproducible derivatization outcomes.

Analytical Reference Standard for Clarithromycin Impurity Profiling (EP Impurity C/J/L)

Quality control laboratories requiring clarithromycin oxime as a pharmacopoeial reference standard (European Pharmacopoeia Impurity C, Impurity J, or Impurity L) for HPLC-based impurity profiling of clarithromycin drug substance and finished dosage forms. The validated HPLC method enabling baseline separation of (E)- and (Z)-isomers supports accurate quantitation of these specified impurities during batch release and stability testing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clarithromycin oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.